Non-4-yne-1,7-diamine is an organic compound characterized by a linear carbon chain with a terminal alkyne functional group and two amine groups located at the first and seventh positions. Its chemical formula is C₇H₁₃N₂, and it features a unique structure that allows for various chemical interactions. The presence of both the alkyne and the amine functionalities makes Non-4-yne-1,7-diamine a versatile compound in synthetic organic chemistry.
The biological activity of Non-4-yne-1,7-diamine has been explored in various contexts. Compounds with similar structures have shown potential as:
Several methods have been developed to synthesize Non-4-yne-1,7-diamine:
Non-4-yne-1,7-diamine was first cataloged in PubChem in 2011, with subsequent modifications reflecting evolving analytical data. Its development parallels advancements in alkyne chemistry, particularly the rise of click chemistry and transition-metal-catalyzed reactions in the early 21st century. The compound’s synthesis likely emerged from efforts to combine the rigid geometry of alkynes with the bifunctional reactivity of diamines, enabling precise control over molecular architecture in polymers and ligands. Unlike simpler alkyne-amines such as 4-pentyn-1-amine (CAS 15252-44-5), Non-4-yne-1,7-diamine’s extended carbon chain facilitates selective functionalization at distinct sites, a feature exploited in recent palladium-catalyzed dicarbonylation protocols.
The compound’s significance stems from two key features:
Non-4-yne-1,7-diamine occupies a niche between shorter-chain alkyne-amines and polymeric diamines. A comparative analysis reveals distinct properties:
The longer carbon backbone of Non-4-yne-1,7-diamine enhances solubility in nonpolar media and reduces steric hindrance during metal coordination, making it preferable for homogeneous catalysis.
Recent studies focus on three areas:
Non-4-yne-1,7-diamine, a compound with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol, represents an important class of alkyne-containing diamines with versatile applications in synthetic organic chemistry [1] [2]. The synthesis of this compound and related alkyne-diamines has been achieved through various catalytic approaches that have evolved significantly over recent decades [3]. These methodologies primarily focus on the introduction of nitrogen functionalities at specific positions along the carbon backbone containing the alkyne moiety [1] [4].
Titanium-based catalysts have emerged as powerful tools for the diamination of alkynes, including the synthesis of compounds structurally related to non-4-yne-1,7-diamine [4] [3]. The pioneering work in this field was reported by Mountford and colleagues, who developed a titanium diphenylhydrazido(2-) complex capable of catalyzing the diamination of alkynes with 1,1-diphenylhydrazine [3]. This approach represents a significant advancement in the field as titanium is an earth-abundant and non-toxic metal, making it an attractive catalyst candidate for sustainable chemical synthesis [3] [5].
The titanium-catalyzed diamination process typically proceeds through a [2+2] cycloaddition mechanism between the titanium hydrazido(2-) Ti=N moiety and the alkyne substrate, forming an N-aminoazatitanacyclobutene cycloadduct as a key intermediate [3]. This intermediate undergoes subsequent transformations leading to the formation of the desired diamine product [3] [5]. Recent studies have demonstrated that the reaction conditions, particularly concentration and temperature, play crucial roles in determining the selectivity between diamination and competing hydrohydrazination pathways [3] [5].
Table 1: Titanium-Catalyzed Diamination of Alkynes with 1,1-Disubstituted Hydrazines
| Catalyst | Substrate | Hydrazine Source | Temperature (K) | Concentration (M) | Yield (%) | Selectivity |
|---|---|---|---|---|---|---|
| (NNN)Ti(=NNR2) | Phenylpropyne | 1,1-diphenylhydrazine | 400-450 | 0.01 | 75-85 | >95:5 (diamination) |
| (NNN)Ti(=NNR2) | Internal alkynes | 1,1-diphenylhydrazine | 400-450 | 0.05 | 65-75 | 80:20 (diamination) |
| (NNN)Ti(=NNR2) | Terminal alkynes | 1,1-dialkylhydrazine | 450-500 | 0.01 | 60-70 | 75:25 (diamination) |
The development of new titanium catalysts with improved selectivity toward diamination has expanded the substrate scope, allowing for the synthesis of a broader range of alkyne-diamines including structures similar to non-4-yne-1,7-diamine [3] [5]. The entropically favored unimolecular diamination pathway can be promoted under highly dilute conditions and slightly elevated temperatures, under which the competing bimolecular hydrohydrazination reaction is disfavored [3].
Cobalt complexes have demonstrated remarkable efficiency in the regioselective functionalization of alkynes, providing alternative routes to synthesize non-4-yne-1,7-diamine and related compounds [6]. Recent advances in this field include the development of pyridine-appended N-heterocyclic carbene (NHC) supported chelating cobalt complexes that exhibit high catalytic activity in alkyne functionalization reactions [6].
The choice of auxiliary ligands in these cobalt complexes significantly influences the reaction pathway and product selectivity [6]. For instance, cobalt complexes with acetylacetonate (acac) ligands promote cyclotrimerization reactions, while those with pentamethylcyclopentadienyl (Cp*) ligands facilitate hydroboration with β-selective trans-product formation [6]. This ligand-dependent selectivity provides valuable tools for the synthesis of functionalized alkynes that can serve as precursors to compounds like non-4-yne-1,7-diamine [6] [7].
Cobalt-catalyzed regioselective functionalization of alkynes typically proceeds under mild conditions, offering excellent functional group tolerance and compatibility with various alkyne substrates [6]. Detailed mechanistic studies involving active-intermediate-capture, steric mapping, and deuterium labeling experiments have provided insights into the underlying reaction mechanisms, facilitating the rational design of more efficient catalytic systems [6].
Table 2: Cobalt-Catalyzed Functionalization of Alkynes
| Cobalt Complex | Auxiliary Ligand | Reaction Type | Selectivity | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| [(ImNHC)Co(acac)2]+ | acac | Cyclotrimerization | 1,2,4-substitution (90%) | 70-80 | 12 |
| [(ImNHC)Co(Cp*)I]+ | Cp* | Hydroboration | β-selective trans | 75-85 | 8 |
These cobalt-catalyzed methodologies provide valuable synthetic routes to functionalized alkynes that can be further transformed into diamines through subsequent reactions, contributing to the diverse approaches available for the synthesis of non-4-yne-1,7-diamine [6] [7].
Palladium and nickel complexes represent another important class of catalysts for the transformation of alkynes, offering complementary approaches to the synthesis of non-4-yne-1,7-diamine and related compounds [8] [9]. Palladium complexes, particularly those incorporating N-heterocyclic carbene (NHC) ligands, have shown remarkable catalytic activity for the assembly of structurally diverse organic molecules from readily available alkyne feedstocks [8].
The NHC-palladium catalytic systems are recognized as efficient and precise synthetic methodologies due to their strong σ-donating and weaker π-accepting abilities [8]. These catalysts have been successfully applied in various transformations of alkynes, including Sonogashira-type coupling reactions, difunctionalization reactions, cyclization reactions, and alkynylation reactions, providing versatile tools for the synthesis of functionalized alkynes that can serve as precursors to diamine compounds [8].
Nickel catalysts have also demonstrated significant utility in alkyne transformations, particularly in reductive [2+2] cycloaddition reactions and semihydrogenation processes [9] [7]. For instance, nickel-catalyzed synthesis of tetrasubstituted cyclobutenes from alkynes has been reported, uniquely promoted by the use of primary aminophosphine ligands [9]. Additionally, simple nickel complexes such as [Ni(bpy)3]2+ have been shown to electrocatalyze the semihydrogenation of alkynes under mild conditions with good to very good Z-isomer stereoselectivity [7].
Table 3: Palladium and Nickel-Catalyzed Transformations of Alkynes
| Catalyst | Transformation | Substrate Scope | Selectivity | Yield (%) |
|---|---|---|---|---|
| NHC-Pd | Sonogashira coupling | Terminal alkynes | - | 70-90 |
| NHC-Pd | Difunctionalization | Internal alkynes | - | 65-85 |
| Ni-aminophosphine | [2+2] Cycloaddition | Various alkynes | trans-cyclobutenes | 60-80 |
| [Ni(bpy)3]2+ | Semihydrogenation | Terminal alkynes | Z-alkenes | 70-85 |
These palladium and nickel-mediated transformations provide valuable synthetic routes to functionalized alkynes and alkenes that can be further elaborated to access non-4-yne-1,7-diamine and related compounds [8] [9] [7].
The direct diamination of alkynes represents a powerful approach for the synthesis of vicinal diamines, including structures related to non-4-yne-1,7-diamine [4] [3]. This methodology involves the simultaneous introduction of two nitrogen functionalities across the alkyne triple bond, providing an efficient route to structurally diverse diamine compounds [3] [10].
The mechanism of alkyne diamination has been extensively studied, revealing complex pathways that depend on the catalyst system and reaction conditions [3] [10]. For titanium-catalyzed diamination, the reaction proceeds through a [2+2] cycloaddition between the titanium hydrazido(2-) Ti=N moiety and the alkyne, forming an N-aminoazatitanacyclobutene cycloadduct (IM1) [3]. This intermediate equilibrates with a key species (IM2) in which the Nβ atom is bent to coordinate to the metal center [3].
From this intermediate, irreversible unimolecular Nα-Nβ bond cleavage occurs, triggered by the attack of the Ti-C bond on Nα to form an azirine intermediate (IM3), followed by amide insertion to form a vinyl imido product (IM4) [3]. Finally, protonolysis of IM4 by hydrazine releases the 1,2-diamine while regenerating the titanium hydrazido(2-) catalyst [3].
For palladium-catalyzed diamination processes, density functional theory (DFT) calculations have revealed that the reaction proceeds through the formation of a palladium(IV) intermediate, which serves as the starting point for the diamination pathway [10]. The formation of this intermediate encompasses a transition state that substantially impacts the turnover frequency of the catalytic cycle [10]. The diamination pathway involves the formation of an ion nucleophile, SN2 attack, and separation of the diamination product [10].
Table 4: Key Intermediates in Alkyne Diamination Mechanisms
| Catalyst System | Key Intermediate | Rate-Determining Step | Activation Energy (kcal/mol) |
|---|---|---|---|
| Ti-hydrazido | N-aminoazatitanacyclobutene | Nα-Nβ bond cleavage | Not reported |
| Pd(IV) | Pd(IV) complex | Formation of Pd(IV) intermediate | 26.1 |
These mechanistic insights provide valuable guidance for the rational design of more efficient catalytic systems for the diamination of alkynes, potentially leading to improved synthetic routes to non-4-yne-1,7-diamine and related compounds [3] [10].
Structure-activity relationships play a crucial role in determining the efficiency and selectivity of catalytic systems for alkyne diamination [3] [11] [12]. For titanium-catalyzed diamination, even slight changes to the ligand framework can dramatically alter the reactivity pattern [3]. For example, changing the substituent on the ligand framework from N-trimethylsilyl (TMS) to N-isopropyl can shift the reactivity from alkyne diamination to hydrohydrazination [3].
The electronic properties of both the catalyst and the substrates significantly influence the reaction outcome [3] [11]. Hydrazines with better Nβ leaving groups (e.g., electron-poor) and electron-rich arylacetylenes (better nucleophiles) result in higher selectivity toward diamination over hydrohydrazination in titanium-catalyzed reactions [3]. Additionally, rapid [2+2] cycloaddition reactivity is crucial for successful catalysis, as it needs to outcompete hydrazine-induced catalyst decomposition [3].
For other catalytic systems, the crystal phase and surface structure of heterogeneous catalysts can significantly influence their activity and selectivity [11]. Catalysts with different crystal phases have different symmetries and expose distinct facets with unique electronic and geometrical properties, which substantially impact the activity and selectivity of the active sites as well as the site density [11].
Table 5: Structure-Activity Relationships in Alkyne Diamination Catalysts
| Catalyst Feature | Effect on Activity | Effect on Selectivity |
|---|---|---|
| Ligand electronic properties | Influences rate of [2+2] cycloaddition | Affects diamination vs. hydrohydrazination |
| Ligand steric properties | Impacts substrate accessibility | Influences regioselectivity |
| Metal center | Determines reaction pathway | Affects product distribution |
| Crystal phase (heterogeneous) | Influences active site density | Impacts selectivity patterns |
Understanding these structure-activity relationships is essential for the rational design of improved catalytic systems for the synthesis of non-4-yne-1,7-diamine and related compounds [3] [11] [12].
Regioselectivity and stereoselectivity are critical aspects of alkyne diamination reactions that significantly influence the structure and properties of the resulting diamine products [13] [14]. The regioselectivity in alkyne functionalization is governed by both electronic and steric factors, which can be tuned through appropriate catalyst design and reaction conditions [13].
For terminal alkynes, the dominant factor determining regioselectivity is often the electronic effect, with the higher electron density at the terminal carbon making it more susceptible to electrophilic attack [13]. For internal alkynes, such as those that would be involved in the synthesis of non-4-yne-1,7-diamine, the regioselectivity can be influenced by the electronic properties of the substituents as well as the nature of the catalyst [13].
Stereoselectivity in alkyne diamination can be achieved through careful catalyst design and control of reaction conditions [14]. For instance, electrochemical metal-free 1,2-diamination of alkenes with sulfamides has been reported to proceed with excellent diastereoselectivity [14]. Similar principles could potentially be applied to the diamination of alkynes to control the stereochemistry of the resulting products [14].
Table 6: Factors Influencing Regioselectivity and Stereoselectivity in Alkyne Diamination
| Factor | Effect on Regioselectivity | Effect on Stereoselectivity |
|---|---|---|
| Electronic effects | Higher electron density favors electrophilic attack | Can influence facial selectivity |
| Steric effects | Bulky substituents direct functionalization | Can enforce specific approach trajectories |
| Catalyst structure | Metal d-orbitals can interact with substrate HOMO | Chiral ligands can induce asymmetry |
| Reaction conditions | Temperature and solvent can alter selectivity | Kinetic vs. thermodynamic control |
Understanding and controlling these regioselectivity and stereoselectivity factors is essential for the development of efficient and selective synthetic routes to non-4-yne-1,7-diamine and structurally related compounds [13] [14].
The synthesis and modification of non-4-yne-1,7-diamine often involve various functional group interconversions and modifications to introduce, protect, or transform the amine and alkyne functionalities [15] [16] [17]. These transformations provide versatile routes to access the target compound and its derivatives with specific structural features [17].
Protecting group strategies play a crucial role in the synthesis of complex molecules containing multiple reactive functional groups, such as non-4-yne-1,7-diamine [15] [16]. The selective protection of amine and alkyne functionalities allows for the controlled manipulation of specific sites within the molecule while preventing unwanted side reactions at other positions [15] [16].
For amine protection, commonly used groups include tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), benzyl, and trimethylsilylethyloxycarbonyl (Teoc) [16]. These protecting groups can be selectively removed under specific conditions: acid for Boc, base for Fmoc, catalytic hydrogenation for benzyl, and fluoride for Teoc [16]. The 1,3-dithiane-based dM-Dmoc group represents another option for amine protection, offering orthogonality to common protecting groups as it is removed under oxidative conditions [16].
For alkyne protection, two main approaches are available [15]. Terminal alkynes can be protected by masking the acidic hydrogen atom, typically through deprotonation followed by reaction with chlorotrimethylsilane to form a trimethylsilyl (TMS)-protected alkyne [15]. This protection can be cleaved hydrolytically with potassium carbonate in methanol or with fluoride ions such as tetrabutylammonium fluoride [15]. Alternatively, the triple bond itself can be protected through the formation of a transition metal-alkyne complex with dicobalt octacarbonyl, which can be cleaved by oxidation [15].
Table 7: Protecting Groups for Amine and Alkyne Functionalities
| Functional Group | Protecting Group | Installation Conditions | Deprotection Conditions |
|---|---|---|---|
| Amine | Boc | Boc2O, base | TFA or HCl |
| Amine | Fmoc | Fmoc-Cl, base | Piperidine or DBU |
| Amine | Benzyl | BnBr, base | H2, Pd/C |
| Amine | dM-Dmoc | dM-Dmoc-Cl, base | Oxidation, weak base |
| Terminal alkyne | TMS | n-BuLi, TMSCl | K2CO3/MeOH or TBAF |
| Alkyne (triple bond) | Co2(CO)8 | Co2(CO)8 | Oxidation |
These protecting group strategies provide valuable tools for the controlled synthesis and modification of non-4-yne-1,7-diamine, allowing for the selective manipulation of specific functional groups within the molecule [15] [16].
Chemoselective transformations are essential for the synthesis and modification of multifunctional compounds like non-4-yne-1,7-diamine, allowing for the selective reaction of one functional group in the presence of others [18] [17]. These transformations enable the precise manipulation of the molecular structure to introduce specific features or modify existing functionalities [18] [17].
One important chemoselective transformation relevant to non-4-yne-1,7-diamine is the selective semihydrogenation of alkynes to alkenes [18] [19]. This transformation can be achieved using various catalytic systems, including electrochemical methods employing nickel complexes [18] [7]. For instance, an electrochemical method using a dihydrazonopyrrole nickel complex has been reported for the selective semihydrogenation of terminal alkynes over internal alkynes or alkenes [18]. Similarly, [Ni(bpy)3]2+ has been shown to electrocatalyze the semihydrogenation of alkynes under mild conditions with good Z-isomer stereoselectivity [7].
Another valuable chemoselective transformation is the conversion of primary amines to various other functional groups through diazonium salt intermediates [17]. This approach allows for the interconversion of amine functionalities into halogens, azides, thioethers, sulfonyl chlorides, and sulfonamides, providing versatile routes for the modification of diamine compounds [17].
Table 8: Chemoselective Transformations Relevant to Non-4-yne-1,7-diamine
| Transformation | Catalyst/Reagent | Selectivity | Yield (%) | Conditions |
|---|---|---|---|---|
| Alkyne semihydrogenation | Ni-dihydrazonopyrrole | Terminal over internal | 70-90 | Electrochemical |
| Alkyne semihydrogenation | [Ni(bpy)3]2+ | Z-alkene | 70-85 | Electrochemical |
| Amine to azide | Diazonium salt | - | 65-80 | NaNO2, HCl, NaN3 |
| Amine to halide | Diazonium salt | - | 70-85 | NaNO2, HCl, CuX |
These chemoselective transformations provide valuable tools for the synthesis and modification of non-4-yne-1,7-diamine, enabling the precise control of its structural features and functional properties [18] [7] [17].
Post-synthetic modifications represent an important approach for the diversification and functionalization of compounds like non-4-yne-1,7-diamine, allowing for the introduction of additional structural features or the transformation of existing functionalities after the core structure has been established [20] [17] [21]. These modifications enable the generation of diverse derivatives with tailored properties for specific applications [20] [21].
One powerful post-synthetic modification strategy applicable to alkyne-containing compounds is the azide-alkyne cycloaddition reaction, commonly known as "click chemistry" [20] [21]. This reaction allows for the regioselective coupling of alkyne and azide functionalities to form 1,2,3-triazole rings, providing a versatile tool for the introduction of various structural elements [20] [21]. The reaction can be performed with or without copper catalysis, with the copper-catalyzed variant offering enhanced regioselectivity [20] [21].
Another valuable post-synthetic modification approach involves the functional group interconversion of amines through diazonium salt intermediates [17]. This methodology allows for the transformation of amine functionalities into various other groups, including halogens, azides, thioethers, and carbon-carbon bonds through cross-coupling reactions [17]. Additionally, hydrazines and hydrazones derived from amines can be utilized in various transformations, such as the generation and use of diimide for the reduction of alkenes [17].
Table 9: Post-Synthetic Modifications Applicable to Non-4-yne-1,7-diamine
| Modification | Reagents | Product Type | Yield (%) | Applications |
|---|---|---|---|---|
| Azide-alkyne cycloaddition | R-N3, Cu(I) | 1,2,3-triazole | 70-95 | Bioconjugation |
| Amine to diazonium | NaNO2, HCl | Versatile intermediate | - | Various transformations |
| Diimide reduction | Hydrazine, O2 | Reduced alkene | 65-80 | Selective reduction |